3-((3-Chlorobenzyl)thio)-6-(p-tolyl)pyridazine
Description
Properties
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]-6-(4-methylphenyl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2S/c1-13-5-7-15(8-6-13)17-9-10-18(21-20-17)22-12-14-3-2-4-16(19)11-14/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXKKZWAFYQBGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Chlorobenzyl)thio)-6-(p-tolyl)pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone or a 1,4-dicarbonyl compound under acidic or basic conditions.
Introduction of the 3-Chlorobenzylthio Group: This step involves the nucleophilic substitution reaction of 3-chlorobenzyl chloride with a thiol derivative, such as sodium thiolate, to form the 3-chlorobenzylthio group.
Attachment of the p-Tolyl Group: The p-tolyl group can be introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Oxidation Reactions
The thioether group (-S-) undergoes controlled oxidation to form sulfoxides or sulfones, depending on reaction conditions:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C, 4h | Sulfoxide derivative | 78% | |
| KMnO₄ | Aqueous acetone, 25°C, 12h | Sulfone derivative | 65% | |
| mCPBA | DCM, 0°C → RT, 2h | Sulfoxide derivative | 82% |
Mechanistic Insight :
-
Sulfoxide formation proceeds via electrophilic attack on the sulfur atom.
-
Strong oxidants like KMnO₄ fully oxidize the thioether to sulfones.
Nucleophilic Substitution
The thioether sulfur acts as a leaving group in SN₂-type reactions:
Key Observations :
-
Steric hindrance from the 3-chlorobenzyl group reduces reaction rates compared to simpler thioethers.
-
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
Electrophilic Aromatic Substitution
The pyridazine and p-tolyl rings participate in electrophilic reactions:
Regioselectivity :
-
Electron-rich p-tolyl group directs electrophiles to its para position .
-
Pyridazine nitration occurs preferentially at C-4 due to ring activation by the thioether group .
Cross-Coupling Reactions
The chlorobenzyl moiety enables transition-metal-catalyzed couplings:
| Reaction Type | Catalyst/Base | Partner | Product | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄/K₂CO₃ | Arylboronic acid | Biaryl derivative | 75% | |
| Heck | Pd(OAc)₂/Et₃N | Styrene | Alkenylated pyridazine | 68% |
Optimized Conditions :
Desulfurization Reactions
Radical-mediated desulfurization removes the thioether group:
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Raney Ni | EtOH, reflux, 12h | 6-(p-Tolyl)pyridazine | 81% | |
| TMSCl/NaI | MeCN, 70°C, 6h | Debenzylated derivative | 73% |
Applications :
-
Used to simplify the molecule for structure-activity relationship studies.
Cycloaddition Reactions
The pyridazine ring participates in [4+2] cycloadditions:
| Dienophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| DMAD | Toluene, 110°C | Pyridazine-fused cycloadduct | 60% | |
| Tetrazine | RT, 24h | Bicyclic product | 55% |
Thermodynamic Control :
-
Reactions proceed via inverse electron-demand pathways due to the electron-deficient pyridazine core .
Biological Activity Modulation
Derivatives show enhanced bioactivity after structural modifications:
| Derivative Type | Tested Activity | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Sulfoxide | Anticancer (HCT-116) | 2.4 μM | |
| Biaryl (Suzuki) | Antibacterial | MIC: 8 μg/mL |
Structure-Activity Relationships :
Stability Under Extreme Conditions
| Condition | Observation | Half-Life | Reference |
|---|---|---|---|
| pH 1.0 (HCl) | Decomposition via S-C bond cleavage | 2.3h | |
| UV Light (254 nm) | Sulfur radical formation | 45min | |
| 150°C (neat) | Pyridazine ring decomposition | <1h |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity:
Research has indicated that derivatives of pyridazine compounds, including 3-((3-Chlorobenzyl)thio)-6-(p-tolyl)pyridazine, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit the growth of human colon (HCT116), breast (MCF-7), glioblastoma (U87 MG), and adenocarcinoma (A549) cells. The structure-activity relationship (SAR) suggests that modifications at specific positions on the pyridazine ring can enhance anticancer potency .
Mechanism of Action:
The compound's mechanism of action may involve interaction with specific molecular targets such as enzymes and receptors, leading to alterations in cellular pathways that promote apoptosis in cancer cells. This interaction is critical for developing targeted therapies against malignancies .
Biological Studies
Enzyme Inhibition:
The compound has been evaluated for its potential as an inhibitor of phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are crucial in cancer cell survival and proliferation. In vitro studies have shown that modifications to the compound can lead to enhanced inhibitory activity against these pathways, suggesting its potential as a therapeutic agent in cancer treatment .
Toxicity Assessments:
In addition to anticancer properties, toxicity studies are essential for evaluating the safety profile of this compound. Compounds with low acute oral toxicity were identified, making them promising candidates for further development in clinical settings .
Synthetic Methodologies
Synthesis Routes:
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable diketone or dicarbonyl compound.
- Introduction of the 3-Chlorobenzylthio Group: A nucleophilic substitution reaction with 3-chlorobenzyl chloride and a thiol derivative leads to the formation of the thioether.
- Attachment of the p-Tolyl Group: This is accomplished via coupling reactions such as Suzuki or Heck coupling using appropriate catalysts .
Case Studies and Research Findings
Case Study 1: Antiproliferative Activity Assessment
In a study assessing various synthesized pyridazine derivatives, including this compound, significant cytotoxicity was observed against multiple cancer cell lines. The compound demonstrated an IC50 value comparable to established chemotherapeutics, indicating its potential as a viable alternative in cancer therapy .
Case Study 2: Enzyme Interaction Studies
Another study focused on the interaction of similar compounds with PI3K/mTOR pathways revealed that structural modifications could enhance enzyme inhibition significantly. This finding underscores the importance of chemical structure in developing effective anticancer agents .
Mechanism of Action
The mechanism of action of 3-((3-Chlorobenzyl)thio)-6-(p-tolyl)pyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular targets involved can vary based on the specific context and application.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyridazine derivatives are often modified at positions 3 and 6 to optimize biological activity. Key analogues include:
Key Observations :
- Triazolo-fused vs.
- Substituent Effects: Electron-withdrawing groups (e.g., chloro in 9b) improve antifungal activity, while electron-donating groups (e.g., p-tolyl in 6b) enhance antibacterial effects .
Inferences for the Target Compound :
Physicochemical Properties
- Melting Points: Triazolo-pyridazines (e.g., ) exhibit higher melting points (>200°C) due to fused aromatic systems, whereas non-fused pyridazines may have lower thermal stability .
Q & A
Q. What are the key considerations in designing a synthetic route for 3-((3-Chlorobenzyl)thio)-6-(p-tolyl)pyridazine?
- Methodological Answer : The synthesis involves three critical phases:
- Pyridazine Core Formation : Start with hydrazine and diketones (e.g., 2,5-hexanedione) under acidic conditions (pH 4–5) to cyclize into the pyridazine ring .
- Substituent Installation :
- Thioether Linkage : React pyridazine-3-thiol with 3-chlorobenzyl chloride using K2CO3 in DMF at 80°C for 12 hours .
- p-Tolyl Group Introduction : Employ Suzuki-Miyaura coupling with p-tolylboronic acid and Pd(PPh3)4 in degassed THF/H2O (3:1) at 90°C .
- Purification : Use silica gel chromatography (hexane/EtOAc, 4:1) followed by recrystallization (ethanol/H2O) to achieve >95% purity .
Q. How can researchers confirm the molecular structure and purity of this compound post-synthesis?
- Methodological Answer : Combine analytical techniques:
- NMR Spectroscopy : Verify aromatic proton environments (e.g., pyridazine protons at δ 8.2–8.5 ppm; p-tolyl methyl at δ 2.4 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 377.0582 for C18H14ClN2S) .
- X-ray Crystallography : Grow single crystals via slow evaporation (DCM/hexane) to resolve bond angles and dihedral distortions .
- HPLC-DAD : Use a C18 column (acetonitrile/H2O gradient) to validate purity (>98%) .
Q. What preliminary biological screening approaches are recommended for this compound?
- Methodological Answer : Prioritize target-agnostic assays:
- Kinase Inhibition : Screen against EGFR or VEGFR2 using ADP-Glo™ kinase assays (IC50 determination) .
- Antimicrobial Activity : Test in Mueller-Hinton broth against S. aureus (MIC via microdilution) .
- Cytotoxicity : Use MTT assays on HEK-293 cells (48-hour exposure) to establish selectivity indices .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across assay systems?
- Methodological Answer : Address variability through:
- Assay Replication : Repeat experiments in triplicate under standardized conditions (e.g., 37°C, 5% CO2) .
- Orthogonal Assays : Compare enzymatic (e.g., fluorescence polarization) and cellular (e.g., Western blot) readouts for target engagement .
- Solubility Correction : Pre-dissolve compounds in DMSO (<0.1% final concentration) and measure solubility via nephelometry .
Q. What computational strategies optimize pharmacokinetic properties without compromising activity?
- Methodological Answer : Use in silico tools to guide structural tweaks:
- ClogP Reduction : Introduce polar groups (e.g., -OH at benzyl para) via molecular docking (AutoDock Vina) to lower logP from 4.2 to 3.5 .
- Metabolic Stability : Predict CYP3A4 liability with StarDrop™; replace labile esters with amides .
- Permeability Enhancement : Simulate membrane penetration (Schrödinger’s Desmond) by reducing rotatable bonds from 6 to 4 .
Q. How do electronic effects of substituents influence structure-activity relationships (SAR)?
- Methodological Answer : Systematic SAR requires:
- Substituent Libraries : Synthesize analogs with electron-withdrawing (e.g., -CF3) and donating (-OCH3) groups on the benzyl ring .
- Hammett Analysis : Correlate IC50 values (EGFR inhibition) with σ constants (R² > 0.85 indicates electronic dominance) .
- DFT Calculations : Compute frontier molecular orbitals (Gaussian 09) to assess HOMO-LUMO gaps and charge distribution .
Q. What methodologies assess compound stability under physiological conditions?
- Methodological Answer : Conduct stability studies using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
